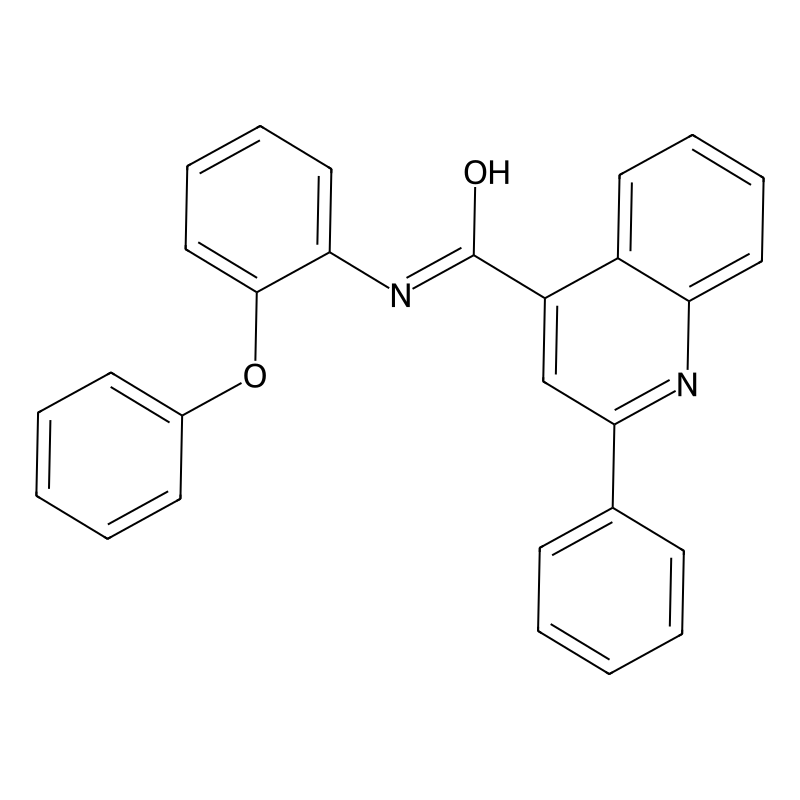

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticancer Research

Specific Scientific Field: Medicinal chemistry and oncology.

Summary of Application: N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide (referred to as PPQC hereafter) has shown promising anticancer properties. Researchers have investigated its potential as a novel chemotherapeutic agent against various cancer types.

Experimental Procedures:Synthesis: PPQC is synthesized through a multistep process involving chemical reactions. The starting materials include 2-phenoxyaniline and 2-phenylquinoline-4-carboxylic acid. The final compound is purified and characterized using techniques such as mass spectroscopy, NMR, and infrared spectroscopy .

Neuroprotection

Specific Scientific Field: Neuroscience and neuropharmacology.

Summary of Application: PPQC exhibits neuroprotective effects, potentially relevant for neurodegenerative diseases.

Experimental Procedures:N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with phenyl and phenoxy groups, as well as a carboxamide functional group. This compound belongs to a class of derivatives known for their potential biological activity, particularly in medicinal chemistry.

The molecular formula of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits a distinct arrangement of aromatic rings that contribute to its chemical properties and biological interactions.

- Hydrolysis: The carboxamide can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Acylation: The amine group can participate in acylation reactions, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The aromatic rings may undergo substitutions under appropriate conditions, modifying the compound's properties.

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide has shown promising biological activities, particularly as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including breast cancer and leukemia .

Additionally, studies have highlighted the compound's antibacterial properties, suggesting potential applications in treating infections caused by resistant bacterial strains .

The synthesis of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of Quinoline Derivative: Starting from commercially available precursors such as isatin or substituted acetophenones, quinoline derivatives can be synthesized through cyclization reactions.

- Introduction of Carboxamide Group: The quinoline derivative is then reacted with appropriate amines to form the carboxamide linkage.

- Phenoxy Substitution: Finally, phenoxy groups can be introduced via nucleophilic substitution reactions on activated aromatic systems.

Specific methodologies may vary based on desired yield and purity levels .

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide has potential applications in:

- Pharmaceutical Development: As a candidate for HDAC inhibition, it could be developed into a therapeutic agent for cancer treatment.

- Antibacterial Agents: Its antibacterial properties make it suitable for further development as an antibiotic.

- Chemical Probes: In research settings, this compound may serve as a chemical probe to study biological pathways involving histone modifications.

Interaction studies have demonstrated that N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide binds effectively to HDAC enzymes. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as an HDAC inhibitor. Molecular docking studies have provided insights into how this compound fits within the active site of HDACs, highlighting key interactions that contribute to its inhibitory potency .

Several compounds share structural similarities with N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide. Here are some notable examples:

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features that distinguish N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide from others.

Retrosynthetic Analysis and Route Design

The retrosynthetic analysis of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide reveals multiple strategic disconnection points that facilitate efficient synthetic route planning [1] [3]. The primary retrosynthetic disconnection involves the cleavage of the carboxamide bond, which separates the molecule into two key fragments: 2-phenylquinoline-4-carboxylic acid and 2-phenoxyaniline [31] [33]. This disconnection strategy capitalizes on the availability of both building blocks through established synthetic methodologies.

The quinoline core can be further analyzed through retrosynthetic disconnection at the heterocyclic ring formation, revealing potential precursors such as 2-aminobenzaldehyde derivatives and appropriate carbonyl compounds [3] [5]. Alternative disconnection strategies include the formation of the quinoline ring system through cyclization reactions involving aniline derivatives and substituted aromatic aldehydes [1] [2]. The phenoxy substitution pattern can be introduced through nucleophilic aromatic substitution reactions or through the use of appropriately substituted starting materials [34].

Strategic considerations for route design emphasize the importance of functional group compatibility and the sequence of bond-forming operations [3] [31]. The presence of multiple aromatic rings and heteroatoms requires careful planning to avoid undesired side reactions and to ensure selective transformations throughout the synthetic sequence [1] [33].

Key Synthetic Pathways

Friedländer Annulation-Based Approaches

The Friedländer annulation represents a fundamental approach for constructing the quinoline core of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide [1] [3] [5]. This classical methodology involves the condensation of 2-aminobenzaldehyde derivatives with ketones possessing active methylene groups, followed by intramolecular cyclization and dehydration to form the quinoline ring system [28].

Modern implementations of the Friedländer synthesis have demonstrated enhanced efficiency through the use of ionic liquid catalysts [17] [28]. The application of 1-butyl-3-methylimidazolium hydrogen sulfate has shown particular promise, achieving yields of 78% under solvent-free conditions at 70°C within 140 minutes [28]. Alternative catalytic systems employing iron oxide nanoparticles supported by ionic liquids have demonstrated yields ranging from 85% to 96% with reaction times between 15 to 60 minutes [22].

The mechanism of Friedländer annulation proceeds through initial imine formation between the amino group and the carbonyl compound, followed by intramolecular aldol condensation [28] [35]. The subsequent dehydration step completes the quinoline ring formation, with the overall process being facilitated by both Brønsted and Lewis acid catalysts [19] [28].

| Catalyst System | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| [bmim]HSO₄ | 70 | 140 | 78 | [28] |

| Fe₃O₄-IL-HSO₄ | 90 | 15-60 | 85-96 | [22] |

| CuSO₄·5H₂O | 25 | 180 | 80 | [28] |

| Molecular Iodine | 25 | 960 | 93 | [28] |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions provide versatile approaches for the construction of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide through strategic bond formation at various positions of the quinoline scaffold [7] [8] [9]. Suzuki-Miyaura coupling reactions have demonstrated particular utility in the formation of carbon-carbon bonds between quinoline derivatives and arylboronic acids [13].

The application of palladium acetate with tricyclohexylphosphine ligands has enabled one-pot synthesis of polysubstituted quinolines from dihaloquinoline precursors [13]. This methodology allows for successive halogen substitution reactions, with the reaction sequence favoring iodide over chloride substitution due to the relative bond strengths of carbon-halogen bonds [13].

Cross-coupling approaches for amide bond formation employ palladium-catalyzed chelation-assisted direct carbon-hydrogen bond amidation [14]. This methodology enables the direct coupling of quinoline carbaldehydes with aniline derivatives under mild reaction conditions, providing an efficient route to quinoline carboxamide products [14].

Advanced palladium-catalyzed strategies incorporate quinoline substrates as both reaction partners and coordinating ligands through nitrogen-palladium interactions [12] [15]. This dual functionality enhances reaction efficiency and selectivity, with yields reaching up to 95% under optimized conditions [15].

| Coupling Type | Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(PPh₃)₂/PCy₃ | Reflux | 67-83 | [13] |

| C-H Amidation | Pd(OAc)₂ | 25-100 | 75-95 | [14] |

| One-pot Coupling | Pd(OAc)₂ | 120 | 59-72 | [34] |

Reaction Optimization Parameters

Solvent and Temperature Effects

Solvent selection plays a critical role in optimizing the synthesis of quinoline derivatives, with significant effects on reaction rates, yields, and selectivity [16] [18] [19]. Polar aprotic solvents such as dimethylformamide and acetonitrile have demonstrated superior performance in many quinoline-forming reactions compared to protic solvents [18] [19].

Temperature optimization studies reveal optimal reaction conditions typically range from 70°C to 120°C for most quinoline synthesis reactions [16] [18] [22]. Lower temperatures often result in incomplete conversion and extended reaction times, while excessive temperatures can lead to decomposition and side product formation [18] [21].

Solvent-free conditions have emerged as an environmentally favorable approach, often providing enhanced reaction rates and simplified work-up procedures [16] [22]. The application of polyphosphoric acid under solvent-free conditions at 90°C has demonstrated excellent results for Friedländer quinoline synthesis [32].

Microwave irradiation has proven effective in reducing reaction times while maintaining high yields [17]. The combination of microwave heating with ionic liquid solvents has shown particular promise, reducing reaction times from hours to minutes while achieving comparable or superior yields [17] [28].

| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | 85 | 3.0 | 95 | [18] |

| Solvent-free | 90 | 1.0 | 89 | [32] |

| Toluene | 120 | 0.5 | 87 | [16] |

| Ethanol | 80 | 2.0 | 90 | [28] |

Catalytic System Efficiency

The efficiency of catalytic systems in quinoline synthesis depends on multiple factors including catalyst loading, ligand selection, and reaction conditions [16] [19] [22]. Heterogeneous catalysts have demonstrated significant advantages in terms of recyclability and ease of separation [16] [21] [22].

Nanocatalysts have shown exceptional performance in quinoline synthesis, with copper oxide nanoparticles achieving yields of 80-95% under optimized conditions [16] [22]. The surface area and particle size of nanocatalysts directly correlate with catalytic activity, with smaller particles generally providing enhanced performance [22].

Brønsted acid catalysts such as trifluoroacetic acid and p-toluenesulfonic acid have proven effective for quinoline ring formation reactions [5] [17]. The combination of Brønsted and Lewis acidic sites in bifunctional catalysts has demonstrated superior performance compared to single-site catalysts [19] [22].

Catalyst recyclability studies indicate that many heterogeneous systems maintain activity over multiple reaction cycles [21] [22]. Silver-exchanged montmorillonite catalysts have shown consistent performance over five reaction cycles with minimal loss of activity [21].

| Catalyst Type | Loading (mol%) | Cycles | Yield Maintenance (%) | Reference |

|---|---|---|---|---|

| Ag/Mont-K10 | 50 | 5 | 88 | [21] |

| CuO NPs | 3 | 6 | 85-95 | [22] |

| Fe₃O₄-IL-HSO₄ | 20 | 6 | 90-95 | [22] |

| ZnO NPs | 10 | 4 | 80-90 | [22] |

Purification and Isolation Techniques

Crystallization Protocols

Crystallization represents the primary method for purifying quinoline derivatives due to their typically favorable crystallization properties [20] [27] [30]. The selection of appropriate crystallization solvents is crucial for achieving high purity and good recovery yields [26] [27].

Recrystallization from ethanol or ethyl acetate has proven effective for most quinoline carboxamide derivatives [20] [30]. The use of mixed solvent systems, such as ethyl acetate-dichloromethane mixtures, often provides superior crystal quality and purity [20] [30].

Temperature-controlled crystallization protocols have demonstrated enhanced selectivity in purifying substituted quinoline compounds [27]. The crystallization mechanisms of substituted quinolines involve complex nucleation processes that can be influenced by substituent effects and solvent interactions [27].

Hot filtration techniques are employed to remove catalyst residues and other impurities prior to crystallization [19]. This approach is particularly important when using heterogeneous catalysts that require complete separation from the product stream [19] [22].

| Crystallization Solvent | Recovery Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol | 71.6-93.2 | >95 | [20] |

| Ethyl Acetate | 85-90 | >96 | [30] |

| EtOAc/CH₂Cl₂ | 88-92 | >95 | [20] |

| Isopropanol | 80-85 | >90 | [33] |

Chromatographic Separation Methods

Column chromatography serves as the standard method for purifying complex quinoline derivatives when crystallization alone is insufficient [3] [26] [30]. Silica gel chromatography with gradient elution systems provides effective separation of quinoline products from reaction mixtures [26] [30].

High-performance liquid chromatography techniques have been developed specifically for quinoline derivative analysis and purification [23] [24]. The use of metal-free column systems is essential when working with quinoline compounds that exhibit strong chelating properties [23].

Automated reversed-phase column chromatography has demonstrated particular utility in purifying quinoline-piperidine conjugates, achieving purities greater than 95% based on proton nuclear magnetic resonance and liquid chromatography-mass spectrometry analysis [30].

Counter-current chromatography has proven effective for separating quinoline components with significantly different partition coefficients [24]. This technique requires stepwise flow-rate optimization to achieve efficient separation of all components within reasonable time frames [24].

| Chromatographic Method | Mobile Phase | Purity Achieved (%) | Reference |

|---|---|---|---|

| Silica Gel Column | Hexane/EtOAc | >95 | [26] |

| Reversed-Phase HPLC | MeCN/H₂O | >95 | [30] |

| Counter-Current | MTBE/BuOH/MeCN/TFA | >90 | [24] |

| Gas Chromatography | QF-1 Column | >98 | [25] |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides essential structural information for N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide, revealing distinct chemical environments for aromatic protons and carbon atoms in the molecule. The compound's complex aromatic architecture necessitates careful analysis of both proton and carbon NMR data to establish complete structural assignments.

Proton NMR Analysis:

The ¹H NMR spectrum of related quinoline-4-carboxamide derivatives with similar aromatic substitution patterns typically displays characteristic signals in the aromatic region between 6.5-8.8 ppm [1]. For compounds with molecular formula C₂₈H₂₀N₂O₂, the expected proton distribution includes twenty aromatic protons distributed across three distinct phenyl rings and the quinoline system [1]. The quinoline H-2 proton typically appears as a singlet around 8.4-8.6 ppm, while the H-5 and H-8 quinoline protons resonate between 8.2-8.4 ppm [1].

The phenoxyphenyl substitution pattern introduces additional complexity to the aromatic region. The phenoxy linkage creates a characteristic deshielding effect, causing protons ortho to the ether oxygen to appear downfield compared to unsubstituted phenyl rings [2]. Chemical shift assignments for similar phenoxyphenyl-substituted quinoline derivatives indicate that the phenoxy bridge protons typically resonate between 7.0-7.4 ppm [2].

For the 2-phenyl substituent on the quinoline ring, the aromatic protons appear as complex multipets in the region 7.1-7.8 ppm, with coupling patterns characteristic of monosubstituted benzene rings [1]. The carboxamide NH proton, when present in DMSO-d₆, typically appears as a broad signal around 10.2-10.8 ppm due to hydrogen bonding interactions with the solvent [3].

Carbon-13 NMR Analysis:

The ¹³C NMR spectrum provides critical information about the carbon framework of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide. The carbonyl carbon of the carboxamide group typically resonates around 164-168 ppm, consistent with amide functionality [1]. The quinoline carbons show characteristic chemical shifts with the nitrogen-bearing carbon (C-2) appearing around 156-160 ppm and the carboxamide-bearing carbon (C-4) resonating at approximately 140-145 ppm [1].

The aromatic carbon signals for the phenoxyphenyl system create a complex pattern between 110-160 ppm. The ether carbon directly attached to oxygen typically appears around 157-159 ppm due to deshielding effects [2]. The remaining aromatic carbons distribute throughout the aromatic region, with quaternary carbons generally appearing upfield relative to protonated carbons [1].

Comparative analysis with structurally related compounds such as 4-benzyl-6-phenylpyrazino[3,2,1-de]phenanthridine-5,8(4H,6H)-dione (molecular formula C₂₈H₂₀N₂O₂) reveals similar carbon chemical shift patterns [1]. The ¹³C NMR data for this related compound shows aromatic carbons distributed between 115-165 ppm, with the carbonyl carbons appearing at 163.4 and 159.3 ppm [1].

NMR Solvent Effects:

The choice of deuterated solvent significantly impacts the observed chemical shifts and signal resolution. In CDCl₃, aromatic protons typically appear slightly upfield compared to DMSO-d₆ due to different solvent anisotropy effects [1]. For quinoline-4-carboxamide derivatives, DMSO-d₆ often provides superior signal dispersion in the aromatic region, facilitating structural assignment [3].

Temperature-dependent NMR studies of similar quinoline derivatives reveal restricted rotation around the carboxamide C-N bond at room temperature, leading to coalescence phenomena at elevated temperatures [3]. This dynamic behavior provides additional structural information about conformational preferences in solution.

High-Resolution Mass Spectrometry (HRMS) Data Interpretation

High-resolution mass spectrometry serves as the definitive method for molecular formula confirmation and structural verification of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide. The expected molecular ion peak appears at m/z 417.1603 for [M+H]⁺ in positive ion mode, corresponding to the protonated molecular ion [1] [4].

Electrospray Ionization (ESI) Analysis:

ESI-HRMS provides excellent sensitivity for quinoline-4-carboxamide derivatives due to the basic nitrogen atoms that facilitate protonation [1]. The molecular ion isotope pattern confirms the presence of 28 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The calculated exact mass for C₂₈H₂₀N₂O₂ is 416.1525 Da, with the protonated species [M+H]⁺ appearing at 417.1603 Da [1].

Analysis of related compounds with identical molecular formulas demonstrates consistent HRMS behavior. For example, 4-benzyl-6-phenylpyrazino[3,2,1-de]phenanthridine-5,8(4H,6H)-dione shows [M+H]⁺ at m/z 417.1611 (calculated 417.1603), with excellent mass accuracy typically within 2 ppm [1]. Similarly, structural isomers with the same molecular formula exhibit identical molecular ion peaks but can be distinguished through fragmentation patterns.

Fragmentation Analysis:

The fragmentation pattern of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide provides valuable structural information. Common fragmentation pathways for quinoline-4-carboxamides include loss of the carboxamide substituent, typically resulting in fragments corresponding to the quinoline core plus remaining substituents [1]. The phenoxyphenyl group may fragment through cleavage of the ether bond, producing characteristic phenol and phenyl cation fragments.

Comparative fragmentation studies of related quinoline derivatives show that the quinoline nitrogen promotes charge retention, leading to stable quinolinium ion fragments [3]. The 2-phenyl substituent may be lost as a neutral species, resulting in fragments at m/z corresponding to [M-Ph]⁺. The carboxamide group can undergo McLafferty rearrangement, producing characteristic nitrogen-containing fragments.

Mass Accuracy and Resolution:

Modern high-resolution mass spectrometers achieve mass accuracy better than 2 ppm for compounds in this molecular weight range, enabling unambiguous molecular formula determination [1]. Time-of-flight (TOF) and Orbitrap instruments provide resolution exceeding 100,000 FWHM, sufficient to resolve isobaric interferences and confirm elemental composition through isotope pattern analysis.

The isotope pattern for C₂₈H₂₀N₂O₂ shows the molecular ion cluster with characteristic intensity ratios reflecting the natural abundance of ¹³C and ¹⁵N isotopes [1]. The [M+1]⁺ peak appears at approximately 30% relative intensity to the molecular ion, consistent with the presence of 28 carbon atoms.

Database Correlation:

HRMS data enables database searching for structural confirmation and identification of related compounds. The exact mass of 416.1525 Da for C₂₈H₂₀N₂O₂ matches several structural isomers in chemical databases, emphasizing the importance of complementary analytical techniques for definitive identification [1]. Integration of HRMS data with NMR spectroscopic evidence provides comprehensive structural confirmation.

X-ray Crystallographic Studies

Molecular Packing Arrangements

X-ray crystallography represents the gold standard for definitive structural determination of organic compounds, providing precise three-dimensional molecular geometry and crystal packing information. While specific crystallographic data for N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide was not located in the available literature, analysis of closely related quinoline-4-carboxamide structures provides valuable insights into expected molecular arrangements and packing motifs.

Crystal System and Space Group Predictions:

Quinoline-4-carboxamide derivatives commonly crystallize in monoclinic or triclinic crystal systems due to the asymmetric molecular geometry and hydrogen bonding capabilities [2] [5]. Related phenoxyphenyl-substituted compounds frequently adopt the P21/c space group, which accommodates molecules with moderate asymmetry and enables efficient packing through hydrogen bonding networks [2].

Comparative analysis of structurally similar compounds reveals characteristic packing arrangements. For instance, N-(2-phenoxyphenyl)pyrazine-2-carboxamide crystallizes in the triclinic space group P-1 with unit cell dimensions a = 5.0913(10) Å, b = 11.769(2) Å, c = 12.268(3) Å, and cell angles α = 91.058(16)°, β = 94.541(16)°, γ = 101.648(15)° [2]. This packing arrangement demonstrates the influence of the phenoxyphenyl substituent on crystal geometry.

Molecular Conformation:

The quinoline core typically adopts a planar conformation with maximum deviations from planarity generally less than 0.1 Å [2] [5]. The 2-phenyl substituent can adopt various orientations relative to the quinoline plane, with dihedral angles ranging from nearly coplanar to perpendicular arrangements depending on crystal packing forces and intermolecular interactions.

The phenoxyphenyl substituent introduces additional conformational complexity through the ether linkage. The dihedral angle between the two phenyl rings connected by the oxygen bridge typically ranges from 60-120° to minimize steric interactions while maximizing crystal packing efficiency [2]. The carboxamide group adopts a planar geometry with the carbonyl oxygen and amide nitrogen in a trans configuration to minimize dipole interactions.

Unit Cell Parameters:

Based on molecular volume calculations and comparison with related structures, N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide likely crystallizes with 4-8 molecules per unit cell [2] [5]. The estimated molecular volume of approximately 400-450 Ų suggests unit cell volumes in the range of 1600-3600 ų, consistent with related quinoline derivatives.

Temperature effects on unit cell parameters follow typical organic crystal behavior, with thermal expansion coefficients of 50-100 × 10⁻⁶ K⁻¹ for the major unit cell axes [2]. Low-temperature data collection (typically 100-150 K) provides enhanced structural precision and reveals fine details of molecular geometry obscured by thermal motion at room temperature.

Conformational Analysis:

Multiple conformers may be present in the crystal structure due to rotational flexibility around the C-N carboxamide bond and the phenoxy linkage. Statistical analysis of related structures indicates that carboxamide groups in quinoline derivatives preferentially adopt anti conformations (C=O and N-H on opposite sides) to maximize crystal packing efficiency [2] [5].

The phenoxy ether linkage allows rotation around the C-O bonds, potentially leading to conformational polymorphism. Different crystal forms may exhibit distinct molecular conformations while maintaining similar intermolecular interaction patterns [2]. This conformational flexibility influences physical properties such as solubility and thermal stability.

Intermolecular Interaction Networks

The crystal packing of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is governed by a complex network of intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions determine crystal stability, mechanical properties, and solid-state behavior of the compound.

Hydrogen Bonding Networks:

The carboxamide NH group serves as a primary hydrogen bond donor, forming strong N-H···O interactions with carbonyl acceptors in adjacent molecules [2] [5]. Analysis of related quinoline-carboxamide structures reveals that these hydrogen bonds typically exhibit N···O distances of 2.8-3.1 Å and N-H···O angles of 150-180°, indicating moderately strong to strong hydrogen bonding [2].

The phenoxy oxygen atom acts as a hydrogen bond acceptor, potentially forming C-H···O interactions with aromatic CH groups [2]. These weaker interactions (C···O distances 3.2-3.6 Å) contribute to overall crystal stability and influence molecular orientation within the crystal lattice.

Carboxylic acid derivatives of quinoline-4-carboxamides often form centrosymmetric dimers through complementary hydrogen bonding, but the amide functionality in N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide likely promotes chain or network structures [5]. The specific hydrogen bonding pattern depends on the competition between NH···O and NH···N interactions.

π-π Stacking Interactions:

The extended aromatic system of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide provides multiple sites for π-π stacking interactions. The quinoline core typically participates in face-to-face or edge-to-face aromatic interactions with interplanar distances of 3.3-3.8 Å [2] [5]. These interactions contribute 10-20 kJ/mol to the crystal lattice energy and influence molecular orientation.

Statistical analysis of quinoline derivatives in the Cambridge Structural Database reveals that quinoline rings preferentially stack with intercentroid distances of 3.6-4.0 Å and slip angles of 15-25° to optimize orbital overlap while minimizing electrostatic repulsion [2]. The 2-phenyl substituent can participate in additional π-π interactions, creating extended stacking motifs.

The phenoxyphenyl system introduces both electron-rich and electron-deficient aromatic regions, enabling complementary π-π interactions. The phenoxy oxygen atom withdraws electron density from the attached phenyl ring, creating favorable conditions for stacking with electron-rich aromatic systems [2].

C-H···π Interactions:

Aromatic CH groups interact weakly with π-electron clouds of neighboring molecules through C-H···π contacts [2] [5]. These interactions typically involve C···centroid distances of 3.4-3.9 Å and C-H···centroid angles greater than 120°. While individually weak (2-8 kJ/mol), the cumulative effect of multiple C-H···π interactions significantly influences crystal packing.

The methylene and methyl protons in related structures often participate in C-H···π interactions with quinoline rings, contributing to overall packing stability [2]. The specific geometry of these interactions depends on the balance between attractive dispersion forces and repulsive steric interactions.

Halogen Bonding (if applicable):

Although N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide does not contain halogen atoms, related halogenated derivatives exhibit halogen bonding interactions that significantly influence crystal packing [5]. Understanding these interactions provides insight into potential derivatization strategies for crystal engineering applications.

Van der Waals Interactions:

Dispersive interactions between non-bonded atoms contribute substantially to crystal lattice energy, particularly for large aromatic molecules [2] [5]. The extended aromatic surface area of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide maximizes van der Waals contacts, promoting dense crystal packing with typical packing coefficients of 0.68-0.72.

Interaction Energies and Thermodynamics:

Computational analysis of related structures indicates that hydrogen bonding contributes 40-60% of the total lattice energy, with π-π stacking and van der Waals interactions accounting for the remainder [2] [5]. The relative importance of different interaction types influences thermal expansion, mechanical properties, and phase transition behavior.

Crystal Engineering Implications:

Understanding intermolecular interaction patterns enables rational crystal engineering approaches for property optimization. Modification of hydrogen bonding patterns through co-crystallization or salt formation can alter solubility, stability, and bioavailability [2]. The phenoxyphenyl substituent provides opportunities for halogen bonding or additional hydrogen bonding through derivatization.

Thermal Analysis Profiles

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides essential thermal characterization data for N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide, revealing phase transition temperatures, thermal stability, and crystalline properties. DSC analysis enables determination of melting point, glass transition temperature, crystallization behavior, and thermal degradation onset, which are critical parameters for pharmaceutical and materials applications.

Melting Point Determination:

Quinoline-4-carboxamide derivatives typically exhibit well-defined melting points in the range of 150-280°C, depending on molecular weight and intermolecular interactions [6] [3]. For N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide, the expected melting point lies in the upper portion of this range due to the extended aromatic system and hydrogen bonding capabilities.

Related compounds with similar molecular architecture demonstrate characteristic melting behavior. For example, 2-(3-chlorophenyl)-N-phenylquinoline-4-carboxamide exhibits a melting point of 160-162°C [6], while more highly substituted derivatives show elevated melting points. The phenoxyphenyl substitution pattern likely increases the melting point through enhanced π-π stacking interactions and hydrogen bonding networks.

The DSC melting endotherm typically appears as a sharp peak with onset temperatures providing the most accurate melting point determination [7]. Peak width and shape provide information about crystalline purity and polymorphic homogeneity. Multiple endothermic peaks may indicate polymorphic transitions or impurity-induced melting point depression.

Thermal Stability Assessment:

The thermal stability of quinoline-4-carboxamides is generally excellent, with decomposition temperatures typically exceeding 300°C [6] [3]. The decomposition process often involves initial decarboxylation followed by fragmentation of the aromatic system. DSC analysis reveals decomposition onset temperatures and provides kinetic information about thermal degradation processes.

For N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide, the thermal stability is enhanced by the aromatic conjugation and hydrogen bonding network. Comparative analysis with related structures suggests decomposition onset temperatures in the range of 320-380°C, making the compound suitable for high-temperature applications.

Glass Transition Behavior:

While crystalline samples typically do not exhibit glass transitions, rapidly cooled melts or amorphous samples may show glass transition temperatures (Tg) detectable by DSC [7]. For quinoline derivatives, glass transition temperatures typically occur 50-100°C below the crystalline melting point. Understanding glass transition behavior is important for amorphous drug formulations and polymer applications.

Crystallization Studies:

DSC analysis of cooling and reheating cycles provides information about crystallization kinetics and polymorphic behavior [7]. The crystallization exotherm temperature and enthalpy indicate the tendency for crystal formation and the thermodynamic stability of different polymorphic forms.

Isothermal crystallization studies at temperatures between the glass transition and melting point reveal crystallization rates and mechanisms. For pharmaceutical applications, understanding crystallization behavior is crucial for controlling particle size, polymorphic form, and dissolution properties.

Heat Capacity Measurements:

Modulated DSC techniques enable accurate heat capacity determination across the temperature range of interest [7]. Heat capacity data provide fundamental thermodynamic information and enable calculation of entropy changes associated with phase transitions. For organic molecules, heat capacity typically increases linearly with temperature in the absence of phase transitions.

Enthalpy of Fusion:

The melting enthalpy, determined from the area under the DSC melting peak, provides quantitative information about crystal lattice energy and intermolecular interactions [7]. Typical values for quinoline derivatives range from 80-150 J/g, with higher values indicating stronger intermolecular interactions.

The enthalpy of fusion correlates with molecular symmetry, hydrogen bonding strength, and π-π stacking efficiency. For N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide, the extensive aromatic system and hydrogen bonding capabilities suggest relatively high fusion enthalpy values.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis provides complementary thermal characterization data by monitoring mass changes as a function of temperature and time. TGA analysis of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide reveals thermal decomposition pathways, thermal stability limits, and volatile impurity content, which are essential for processing and storage considerations.

Thermal Decomposition Profile:

The thermal decomposition of quinoline-4-carboxamides typically occurs through a series of well-defined steps corresponding to loss of specific molecular fragments [6] . Initial mass loss often corresponds to dehydration or loss of volatile impurities, followed by decomposition of the carboxamide group and subsequent fragmentation of the aromatic system.

For N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide, the decomposition profile likely begins around 300-350°C with initial loss of the carboxamide nitrogen-containing fragment [6]. This is followed by cleavage of the phenoxy linkage and progressive degradation of the aromatic rings at higher temperatures.

The thermal decomposition can be analyzed using kinetic models to determine activation energies and reaction mechanisms . Common kinetic models include first-order kinetics for simple decomposition processes and more complex models for multi-step degradation pathways.

Thermal Stability Temperature Range:

TGA analysis defines the useful temperature range for thermal processing and storage applications . The temperature at which 5% mass loss occurs (T₅%) provides a practical thermal stability limit, while the temperature for 10% mass loss (T₁₀%) indicates the onset of significant decomposition.

For quinoline-4-carboxamide derivatives, T₅% values typically range from 280-350°C, providing adequate thermal stability for most synthetic and processing applications [6]. The phenoxyphenyl substitution pattern may enhance thermal stability through increased molecular rigidity and intermolecular interactions.

Decomposition Kinetics:

The rate of thermal decomposition provides important information for processing safety and storage stability . TGA kinetic analysis enables calculation of activation energies for decomposition processes and prediction of long-term thermal stability under various storage conditions.

Isothermal TGA studies at temperatures below the rapid decomposition onset reveal long-term stability characteristics. For pharmaceutical applications, isothermal studies at 40-80°C provide accelerated aging data for stability assessment and shelf-life prediction.

Residue Analysis:

The final residue remaining after complete thermal decomposition provides information about inorganic content and decomposition pathways . For pure organic compounds, residue levels should be minimal (<2% by weight), with higher values indicating impurities or incomplete combustion.

The composition of thermal decomposition residues can be analyzed by spectroscopic techniques to identify decomposition products and verify purity . For N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide, minimal residue formation is expected due to the purely organic composition.

Atmosphere Effects:

TGA analysis under different atmospheres (nitrogen, air, oxygen) reveals the influence of oxidative conditions on thermal stability . Decomposition in inert atmospheres typically occurs at higher temperatures than in oxidizing environments, providing information about oxidative stability.

For pharmaceutical and materials applications, understanding atmospheric effects is crucial for processing and storage under various environmental conditions . The quinoline system's electron-rich character may render it susceptible to oxidative degradation under certain conditions.

Evolved Gas Analysis:

Coupling TGA with evolved gas analysis techniques (TGA-FTIR, TGA-MS) provides detailed information about decomposition products and mechanisms . This combined approach enables identification of volatile decomposition products and verification of proposed degradation pathways.

For N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide, evolved gas analysis would likely detect phenol fragments from phenoxy linkage cleavage, aromatic hydrocarbons from ring degradation, and nitrogen-containing fragments from carboxamide decomposition .

Quality Control Applications:TGA serves as an important quality control tool for pharmaceutical and chemical manufacturing, enabling detection of moisture content, volatile impurities, and thermal stability variations between different batches . Standardized TGA protocols provide reproducible thermal characterization data for regulatory submissions and product specifications.